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Nefopam-d3 N-Oxide

Cat. No.: B602681
CAS No.: 1346603-50-6
M. Wt: 272.36
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Description

Contextualization of Nefopam (B83846) and its Metabolic Landscape in Preclinical Research

Nefopam is a centrally-acting analgesic used for the relief of acute and chronic pain. medicines.org.uk Preclinical research has established that Nefopam undergoes extensive metabolism in the liver. medicines.org.ukwikipedia.org The primary metabolic pathways involve N-demethylation and other oxidative processes. wikipedia.orgnih.gov Consequently, less than 5% of an administered dose is excreted unchanged in the urine. oup.combiocodex.vn

Three main metabolites of Nefopam have been identified:

Desmethyl-nefopam biocodex.vn

Nefopam N-oxide biocodex.vn

N-glucuronide biocodex.vn

In-vitro studies using rat liver microsomes have shown that the biotransformation of Nefopam can lead to the formation of a reactive metabolite that complexes with cytochrome P-450. nih.govoup.com Further research in rats identified numerous metabolites generated through pathways such as hydroxylation, oxidation, and N-demethylation, with some metabolites undergoing further glucuronidation or sulfation. researchgate.net The oral bioavailability of Nefopam is limited due to this extensive first-pass metabolism. nih.govresearchgate.net

The Role of N-Oxidation in Biotransformation Pathways of Xenobiotics

N-oxidation is a significant Phase I biotransformation reaction for many nitrogen-containing xenobiotics (foreign compounds), including drugs. nih.govhowmed.net This process involves the enzymatic addition of an oxygen atom to a nitrogen atom, primarily catalyzed by cytochrome P-450 monooxygenases and other enzymes like flavin-containing monooxygenases. nih.govuomus.edu.iq

The N-oxidation of tertiary amines, such as Nefopam, leads to the formation of N-oxide metabolites. uomus.edu.iq This transformation generally increases the polarity and water solubility of the parent compound, facilitating its excretion from the body. While often a detoxification pathway, N-oxidation can also lead to the formation of reactive intermediates. nih.gov

Significance of Stable Isotope-Labeled Analogues (Deuterium-Labeled) in Research Methodologies

Stable isotope-labeled compounds, particularly those labeled with deuterium (B1214612) (a stable, non-radioactive isotope of hydrogen), are invaluable tools in biomedical and chemical research. symeres.comhwb.gov.in Replacing hydrogen with deuterium creates a molecule that is chemically similar to the original but has a higher mass. acanthusresearch.com This mass difference is readily detectable by mass spectrometry, allowing researchers to differentiate the labeled compound from its unlabeled counterpart. creative-proteomics.com

The C-D bond is stronger than the C-H bond, which can lead to a "kinetic isotope effect." wikipedia.org This effect can slow down the rate of metabolic reactions that involve breaking this bond, a property that can be exploited in various research applications. wikipedia.orgisowater.com

Deuterium-labeled compounds are instrumental in elucidating the metabolic pathways of drugs and other xenobiotics. symeres.comsilantes.com By administering a deuterated version of a compound, researchers can trace its journey through the body and identify the resulting metabolites with high precision using techniques like liquid chromatography-mass spectrometry (LC-MS). hwb.gov.innih.gov

This approach helps to:

Track the flow of molecules through various metabolic pathways. creative-proteomics.com

Identify novel metabolic pathways and intermediates. nih.gov

Understand the dynamics of metabolic networks. nih.govplos.org

For instance, using a deuterated form of a drug allows scientists to distinguish between the drug's metabolites and endogenous compounds that may have similar structures, leading to a clearer picture of the biotransformation process. researchgate.net

In quantitative bioanalysis, particularly in pharmacokinetic studies, stable isotope-labeled compounds like Nefopam-d3 N-Oxide serve as ideal internal standards for LC-MS assays. acanthusresearch.comscispace.com An internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known quantity to a sample. nih.gov

The use of a deuterated internal standard offers several advantages:

Improved Accuracy and Precision: It co-elutes with the unlabeled analyte in chromatography and experiences similar ionization effects in the mass spectrometer, effectively correcting for variations in sample preparation and instrument response. acanthusresearch.comscispace.com This significantly reduces the impact of matrix effects, leading to more reliable and reproducible results. acanthusresearch.com

Enhanced Sensitivity: It allows for the development of highly sensitive and specific analytical methods with low limits of quantification. nih.gov

Regulatory Acceptance: The use of stable isotope-labeled internal standards is highly recommended by regulatory agencies for bioanalytical assays. tandfonline.com

The synthesis of this compound involves the strategic introduction of deuterium atoms, resulting in a molecule with a slightly higher molecular weight than the non-deuterated N-Oxide, which allows for their distinct detection in mass spectrometry.

Research Rationale and Scope for Investigating this compound

The investigation of this compound is driven by the need for robust and accurate analytical methods to study the metabolism and pharmacokinetics of Nefopam. As a stable isotope-labeled version of a key metabolite, this compound is essential for:

Precise Quantification: Serving as an internal standard in LC-MS/MS assays to accurately quantify Nefopam N-Oxide in biological samples such as plasma and urine. This is crucial for understanding the metabolic profile of Nefopam.

Metabolic Flux Analysis: Enabling researchers to trace the N-oxidation pathway of Nefopam distinctly from other metabolic routes, providing insights into enzyme kinetics and inter-individual metabolic variations.

Drug Development and Research: Facilitating preclinical and clinical studies by providing a reliable tool for assessing how different factors (e.g., co-administered drugs, genetic polymorphisms in metabolic enzymes) affect the metabolism of Nefopam.

The availability of well-characterized reference standards like this compound is fundamental for analytical method development, validation, and quality control applications in pharmaceutical research. clearsynth.comaxios-research.com

Properties

CAS No.

1346603-50-6

Molecular Formula

C17H16NO2D3

Molecular Weight

272.36

Appearance

White to Off-White Solid

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

66091-32-5 (unlabelled)

Synonyms

3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine 5-Oxide- d3

tag

Nefopam Impurities

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Nefopam D3 N Oxide

Advanced Synthetic Routes for Nefopam (B83846) Precursors

The synthesis of the Nefopam scaffold is a critical first step before isotopic labeling and oxidation. A common and efficient industrial-scale synthesis starts with o-benzoylbenzoic acid. researchgate.netgoogle.com This approach involves a multi-step, one-pot process that ensures high yield and purity. researchgate.net

The key stages in this synthetic route are:

Acyl Chloride Formation: The process begins with the conversion of o-benzoylbenzoic acid into its more reactive acid chloride derivative. researchgate.net

Amidation: The acid chloride is then reacted with an appropriate amine to form an amide intermediate. researchgate.net

Reduction: This step is crucial and often involves the selective reduction of different carbonyl groups within the intermediate. A method has been developed that uses different reducing agents in a stepwise manner to ensure the complete and correct reduction of the target groups, significantly enhancing the purity and yield of the final product. google.com

Cyclization: The reduced intermediate undergoes a ring-closure reaction to form the characteristic benzoxazocine ring system of Nefopam. researchgate.netgoogle.com

Salt Formation: Finally, the resulting Nefopam base is typically converted to its hydrochloride salt for stability and ease of handling. researchgate.net

Selective N-Oxidation Techniques for Tertiary Amines

Nefopam possesses a tertiary amine within its benzoxazocine structure, which is the site of oxidation to form the N-oxide. wikipedia.org The synthesis of Nefopam-d3 N-Oxide requires the selective oxidation of this nitrogen atom after the incorporation of deuterium (B1214612). vulcanchem.com

Chemical Oxidants and Reaction Conditions for N-Oxide Formation

A variety of chemical oxidants can be employed for the N-oxidation of tertiary amines. The choice of reagent and reaction conditions is critical for achieving high yield and selectivity. asianpubs.orgacs.org

Hydrogen peroxide (H₂O₂) is a commonly used oxidant due to its environmental compatibility, producing only water as a byproduct. acs.org While the uncatalyzed reaction can be slow, its efficiency can be significantly enhanced. acs.orgresearchgate.net For instance, flavin-catalyzed H₂O₂ oxidation provides a mild and highly effective method for converting tertiary amines to their N-oxides. asianpubs.orgresearchgate.net Another approach involves using a mixture of H₂O₂ and carbon dioxide, which forms peroxymonocarbonate in situ, a much more potent oxidizing agent for aliphatic tertiary amines. acs.org

Other established oxidants include:

Peroxyacids: Reagents like meta-chloroperoxybenzoic acid (mCPBA) are effective but may lack selectivity if other oxidizable functional groups (e.g., double bonds) are present in the molecule. wikipedia.orgacs.org

Potassium Peroxymonosulfate (B1194676): This oxidant has been successfully used for the N-oxidation of Nefopam, with optimal yields achieved in weakly alkaline conditions (pH 8.0). nuph.edu.ua

Ruthenium-Catalyzed Oxidation: A simple and convenient method uses molecular oxygen as the ultimate oxidant in the presence of a ruthenium catalyst to achieve near-quantitative yields of N-oxides. asianpubs.org

Dioxiranes and 2-Sulfonyloxaziridines: These are other classes of useful aprotic and neutral oxidizing reagents for this transformation. asianpubs.org

The general reactivity of tertiary amines towards electrophilic oxidants correlates with their basicity; more basic amines are typically oxidized more readily. acs.org This principle allows for selective oxidation. For molecules containing multiple nitrogen atoms of differing basicity, such as an aliphatic amine and a less basic heteroarene, an in situ protonation strategy can be used to protect the more basic amine, allowing for selective oxidation of the desired nitrogen. nih.gov

Table 1: Comparison of Common Oxidants for Tertiary Amine N-Oxidation

Oxidant Typical Conditions Advantages Disadvantages
Hydrogen Peroxide (H₂O₂) Aqueous or alcoholic solvent, often with catalyst (e.g., flavin, metal complexes) Environmentally friendly (water byproduct), cost-effective. acs.org Can be slow without a catalyst; excess H₂O₂ can be difficult to remove. acs.org
Peroxyacids (e.g., mCPBA) Chlorinated solvents High reactivity, fast reactions. wikipedia.org Lower functional group tolerance; can oxidize other sites like alkenes. acs.org
Potassium Peroxymonosulfate Aqueous buffer (e.g., pH 8.0 for Nefopam) Effective for specific substrates like Nefopam. nuph.edu.ua Requires specific pH control for optimal yield. nuph.edu.ua
RuCl₃ / Molecular Oxygen Organic solvent High yields, uses air as the oxidant. asianpubs.org Requires a transition metal catalyst.

| 2-Sulfonyloxaziridines | Aprotic solvent (e.g., CDCl₃) | Aprotic, neutral conditions. asianpubs.org | Starting materials may not be readily available. asianpubs.org |

Chemo-Enzymatic Approaches to Mimic Biotransformation

Chemo-enzymatic methods offer a pathway to N-oxidation that mimics the metabolic processes in living organisms, often providing high selectivity under mild conditions. In vivo, the N-oxidation of drugs is frequently catalyzed by flavin-containing monooxygenases (FMOs). nih.gov

This biological process can be mimicked in the lab using flavin-catalyzed oxidations. The use of an N-alkylated flavin catalyst in combination with H₂O₂ provides a mild and effective system for the N-oxidation of aliphatic amines. asianpubs.orgresearchgate.net This approach is biomimetic, as the flavin acts as an analogue to the biologically crucial flavin redox cofactor, facilitating the transfer of oxygen from hydrogen peroxide to the amine. researchgate.net

While monoamine oxidases (MAOs) are well-known for their role in amine metabolism, they typically catalyze the oxidation of amines to imines, a different transformation from N-oxide formation. researchgate.netacs.org Therefore, flavin-based catalytic systems represent a more direct chemo-enzymatic strategy to replicate the specific biotransformation pathway leading to N-oxides.

Deuterium Incorporation into Nefopam Scaffold for Nefopam-d3 Synthesis

The synthesis of this compound requires the specific incorporation of three deuterium atoms onto the N-methyl group of the Nefopam scaffold. vulcanchem.com This is typically achieved by first preparing Nefopam-d3, which is then oxidized.

Isotopic Exchange Reactions for d3-Labeling

The introduction of deuterium into the N-methyl group is accomplished through isotopic exchange reactions. Key strategies include:

Direct Exchange with Deuterium Oxide (D₂O): Nefopam can be treated with D₂O under acidic or basic conditions, often in the presence of a metal catalyst like palladium on carbon (Pd/C). For example, heating the Nefopam free base with D₂O and a Pd/C catalyst can achieve high levels of isotopic purity (>98%).

Use of Deuterated Reducing Agents: During the synthesis of the Nefopam precursor itself, deuterated reducing agents such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) can be used to introduce deuterium while reducing intermediate functional groups like ketones or imines.

Modern Catalytic Methods: Recent advancements in catalysis offer new ways to achieve deuteration. For instance, ruthenium complexes have been shown to catalyze the direct and stereoretentive deuteration of amines using D₂O as the deuterium source. nih.gov Another novel approach uses alkyl-substituted thianthrenium salts, which can be deuterated at the α-position using D₂O and subsequently used in cross-coupling reactions to build the deuterated molecule. nih.gov

Table 2: Methods for Deuterium Incorporation

Method Deuterium Source Stage of Application Key Features
Catalytic H/D Exchange Deuterium Oxide (D₂O) Post-synthesis (on Nefopam) Direct method; requires catalyst (e.g., Pd/C) and elevated temperature.
Deuterated Reducing Agents NaBD₄, LiAlD₄ During precursor synthesis Incorporates deuterium during the construction of the molecular scaffold.

| Ruthenium-Catalyzed Exchange | Deuterium Oxide (D₂O) | Post-synthesis (on amine) | Can be highly selective and stereoretentive. nih.gov |

Directed Synthesis of this compound from Deuterated Precursors

The synthesis of this compound is a multi-stage process that begins with the isotopic labeling of Nefopam to create the necessary deuterated precursor, followed by a controlled oxidation reaction.

The primary precursor for the synthesis is Nefopam-d3. The deuterium atoms are strategically incorporated into the N-methyl group of the Nefopam molecule. This is typically achieved through an isotopic exchange reaction. One established method involves treating Nefopam free base with deuterium oxide (D₂O) in the presence of a palladium on carbon (Pd/C) catalyst. This process facilitates the exchange of protons on the methyl group with deuterium atoms from the D₂O.

Once the deuterated precursor, Nefopam-d3, is synthesized and purified, the next step is the N-oxidation of its tertiary amine. This reaction converts the deuterated Nefopam into this compound. The oxidation must be carried out under controlled conditions to selectively target the nitrogen atom without altering other parts of the molecule. Several oxidizing agents are effective for this transformation. Common reagents include potassium peroxymonosulfate (KPMS), meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂). nuph.edu.uavulcanchem.commdpi.com The reaction with KPMS is often performed in an alkaline aqueous environment, with the pH adjusted to be near the pKa of the alkaloid to optimize the reaction rate and yield. nih.govresearchgate.net Alternatively, oxidation using m-CPBA is typically conducted in an aprotic solvent like dichloromethane (B109758) (DCM), often at reduced temperatures to control the reaction's exothermicity and improve selectivity. mdpi.com

Isotopic Labeling: Nefopam is converted to Nefopam-d3.

N-Oxidation: The tertiary amine of Nefopam-d3 is oxidized to form this compound.

The table below outlines the key parameters of the N-oxidation step.

Table 1: Reaction Parameters for the Synthesis of this compound

Parameter Description
Precursor Nefopam-d3
Target Functional Group Tertiary amine of the benzoxazocine ring
Oxidizing Agents Potassium Peroxymonosulfate (KPMS), meta-Chloroperoxybenzoic Acid (m-CPBA), Hydrogen Peroxide (H₂O₂) nuph.edu.uavulcanchem.com
Typical Solvents Dichloromethane (DCM) for m-CPBA; Aqueous buffer for KPMS mdpi.comnih.gov

| Reaction Conditions | Alkaline pH for KPMS; Cooled temperatures (e.g., 0 °C) for m-CPBA reactions to ensure selectivity mdpi.comnih.gov |

Purification and Isolation Techniques for High Purity this compound in Research

Achieving high purity of this compound is critical for its use as an internal standard in pharmacokinetic studies and other research applications. A combination of extraction and chromatographic techniques is employed to isolate the final product from reaction byproducts, unreacted starting materials, and other impurities.

Following the oxidation reaction, an initial workup procedure is typically performed. This often involves a liquid-liquid extraction to separate the N-oxide from the reaction mixture. For instance, after an oxidation using m-CPBA in dichloromethane, the reaction mixture may be washed with an aqueous basic solution, such as sodium bicarbonate, to remove acidic byproducts. mdpi.com Subsequent adjustments of the aqueous phase's pH can facilitate the selective extraction of the desired N-oxide compound.

The principal method for obtaining high-purity this compound is chromatography. nuph.edu.ua Both flash chromatography and High-Performance Liquid Chromatography (HPLC) are utilized.

Flash Chromatography on a silica (B1680970) gel column can be used as a preliminary purification step to remove major impurities. oregonstate.edunih.gov The mobile phase is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) or dichloromethane and methanol (B129727). nih.gov

High-Performance Liquid Chromatography (HPLC) is the preferred method for final purification to achieve the high purity (e.g., >98.5%) required for analytical standards. nih.gov Reversed-phase HPLC is commonly used, employing a C18 stationary phase. nih.gov The mobile phase often consists of an aqueous buffer (e.g., potassium phosphate (B84403), sometimes with an ion-pairing agent like octane (B31449) sulfonic acid) and an organic modifier like acetonitrile (B52724). nuph.edu.uanih.gov The separation is monitored by a UV detector.

The purity of the final isolated compound is confirmed using analytical techniques such as HPLC and mass spectrometry, which also verifies the correct mass, confirming the incorporation of the deuterium atoms. vulcanchem.com

Table 2: Purification and Analytical Methods for this compound

Technique Stationary Phase Mobile Phase Example Application
Flash Chromatography Silica Gel Ethyl acetate/Hexane or Dichloromethane/Methanol Initial cleanup and isolation of intermediates or final product oregonstate.edunih.gov
Reversed-Phase HPLC C18 Acetonitrile / Buffered water (e.g., KH₂PO₄ with octane sulfonic acid) High-purity isolation of the final product and quantitative analysis nuph.edu.uanih.gov
Liquid-Liquid Extraction N/A Aqueous sodium bicarbonate / Organic solvents (e.g., diethyl ether) Post-synthesis workup to remove reagents and byproducts mdpi.com

| Mass Spectrometry | N/A | N/A | Structural confirmation and verification of isotopic labeling vulcanchem.comnih.gov |

Advanced Analytical Characterization and Quantification of Nefopam D3 N Oxide

Spectroscopic Techniques for Structural Elucidation and Isotopic Purity Confirmation

Spectroscopic methods are indispensable for the unambiguous identification of Nefopam-d3 N-Oxide. They provide detailed information regarding the molecule's atomic connectivity, functional groups, and isotopic composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ²H NMR experiments provides a comprehensive structural picture.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show significant changes compared to the parent compound, Nefopam (B83846). The formation of the N-oxide bond causes a downfield shift (deshielding) of the protons on the carbon atoms adjacent to the nitrogen, specifically the N-CH₂ protons of the benzoxazocine ring and the methylene (B1212753) protons of the ethyl bridge. The most notable difference is the absence of the N-methyl singlet, which is replaced by the deuterated CD₃ group. The signals corresponding to the aromatic protons on the two phenyl rings would remain largely unaffected.

¹³C NMR: Similar to the proton spectrum, the ¹³C NMR spectrum would show a downfield shift for the carbon atoms directly bonded to the nitrogen due to the electron-withdrawing effect of the N-oxide moiety. The N-methyl carbon signal would be observed as a multiplet with a significantly reduced intensity due to C-D coupling and the longer relaxation time of deuterated carbons. Studies on the conformation of Nefopam have identified distinct species in solution, and similar conformational isomers may be observable for the N-oxide derivative. nih.gov

²H NMR: Deuterium (B1214612) (²H) NMR is a crucial tool for confirming the site and extent of isotopic labeling. For this compound, a single resonance in the ²H NMR spectrum would confirm that the deuterium atoms are located exclusively on the N-methyl group, thereby validating its identity as a d3-labeled standard.

Table 1: Predicted NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Key Features
¹H ~7.2-7.8Aromatic protons, complex multiplets.
~3.5-4.5Methylene (CH₂) protons adjacent to N and O, shifted downfield compared to Nefopam.
¹³C ~120-150Aromatic carbons.
~60-80Aliphatic carbons adjacent to N and O, shifted downfield.
Not observedN-CD₃ carbon signal is typically weak and split by deuterium.
²H Single resonanceConfirms the location of deuterium on the N-methyl group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Isotopic Pattern Analysis

HRMS is a definitive technique for confirming the elemental composition and isotopic labeling of a compound by providing a highly accurate mass measurement.

For this compound, HRMS analysis in positive ion mode would detect the protonated molecule, [M+H]⁺. The measured exact mass should align with the theoretical value calculated for the molecular formula C₁₇H₁₇D₃NO₂. Published data indicates an observed m/z of 257.18 for the [M+H]⁺ ion, which corresponds closely to the theoretical mass of 257.19.

Furthermore, the isotopic pattern observed in the mass spectrum is critical for confirming the presence of the three deuterium atoms. The d3-labeling results in a characteristic isotopic cluster where the relative abundances of the M, M+1, and M+2 peaks differ significantly from the unlabeled compound, providing clear evidence of successful deuteration. The use of stable isotope-labeled compounds is a well-established practice in mass spectrometry to improve the precision of quantitative assays.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterFindingSignificance
Molecular Formula C₁₇H₁₇D₃NO₂
Theoretical [M+H]⁺ m/z 257.19Confirms elemental composition.
Observed [M+H]⁺ m/z 257.18Excellent agreement with theoretical mass.
Isotopic Pattern Triplet (D₃)Confirms the presence of three deuterium atoms.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. The most diagnostic feature distinguishing it from Nefopam is the appearance of a strong absorption band corresponding to the N-O stretching vibration, typically observed in the 950-970 cm⁻¹ region for tertiary amine N-oxides. researchgate.net Other significant bands include C-H stretching from the aromatic and aliphatic portions, C=C stretching from the aromatic rings (~1600-1450 cm⁻¹), and C-O-C stretching from the ether linkage in the benzoxazocine ring. A comparison of the IR spectra of Nefopam and Nefopam N-oxide clearly shows the appearance of the N-O group vibration signal. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. usp.org It is particularly sensitive to the vibrations of non-polar bonds. For this compound, Raman spectroscopy would be effective for analyzing the symmetric vibrations of the aromatic rings and the C-C backbone structure, which may be weak or absent in the IR spectrum. The N-O stretch is also Raman active and would further confirm the identity of the N-oxide functionality.

Table 3: Key Vibrational Frequencies for this compound

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)
Aromatic C-H StretchIR, Raman3100-3000
Aliphatic C-H StretchIR, Raman3000-2850
Aromatic C=C StretchIR, Raman1600-1450
N-O StretchIR, Raman970-950 researchgate.net
C-O-C Ether StretchIR1300-1000

Chromatographic Separation Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from its parent drug, potential impurities, and other metabolites, as well as for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

HPLC is the most widely used technique for the analysis of Nefopam and its metabolites in various matrices. nuph.edu.ua These methods can be readily adapted for the analysis of this compound.

Methodology: Reversed-phase HPLC is the standard approach. Separation is typically achieved on C8 or C18 columns using a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) under isocratic or gradient elution. wisdomlib.orgnih.govinnovareacademics.in Given that Nefopam N-Oxide is more polar than Nefopam, its retention time on a reversed-phase column will be shorter.

Detection:

UV/Diode-Array Detection (DAD): UV detection, often set around 220 nm, is commonly used for the quantification of Nefopam. wisdomlib.orginnovareacademics.inhud.ac.uk DAD provides the added advantage of acquiring full UV spectra, which aids in peak identification and purity assessment.

Mass Spectrometry (MS/MS): Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity for quantification, especially in complex biological samples. nih.gov A specific and sensitive LC-MS/MS method has been developed for the simultaneous quantitation of nefopam and its primary metabolite, desmethyl-nefopam. nih.gov A similar approach using selected reaction monitoring (SRM) could be employed for this compound, using a specific precursor-to-product ion transition for unambiguous detection.

Table 4: Representative HPLC Conditions for the Analysis of Nefopam Analogs

ParameterConditionReference
Column C18 or C8, e.g., Inertsil C₈ innovareacademics.in
Mobile Phase Acetonitrile/Methanol and aqueous buffer (e.g., KH₂PO₄) nih.govinnovareacademics.in
Flow Rate 1.0 - 1.5 mL/min nih.govinnovareacademics.in
Detection UV at ~220 nm or MS/MS wisdomlib.orgnih.gov
Quantitation Limit Can reach low ng/mL levels, particularly with MS/MS detection. nih.govnih.gov

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas chromatography is a powerful separation technique, particularly for volatile and thermally stable compounds.

Applicability: Nefopam itself can be analyzed by GC. nih.govresearchgate.net However, this compound is a polar, non-volatile compound due to the N-oxide functional group, making it unsuitable for direct GC analysis. The high temperatures of the GC inlet and column would likely cause thermal degradation.

Derivatization: To analyze this compound by GC, a chemical derivatization step would be necessary to convert it into a more volatile and thermally stable analog. For instance, the N-oxide could be reduced back to the tertiary amine (Nefopam-d3). This would allow for analysis using established GC methods for Nefopam.

Detection: When analyzing Nefopam by GC, a nitrogen-phosphorus detector (NPD or NPFID) is highly effective, offering excellent sensitivity and selectivity for nitrogen-containing compounds over a general-purpose flame ionization detector (FID). nih.govresearchgate.net This selectivity would be advantageous in analyzing derivatized this compound in complex sample matrices.

Table 5: Potential Gas Chromatography Conditions (Post-Derivatization)

ParameterCondition
Derivatization Step Required (e.g., reduction of N-oxide)
Column Capillary column with a stationary phase like 3% OV-17. nih.gov
Carrier Gas Helium or Nitrogen
Detector Nitrogen-Phosphorus Detector (NPD/NPFID) for high selectivity. nih.gov
Application Purity assessment of the derivatized compound.

Chiral Chromatography for Stereoisomeric Resolution of N-Oxides (if applicable)

Nefopam is a chiral compound, existing as a racemic mixture of two enantiomers, (+)-nefopam and (-)-nefopam. nih.gov Consequently, its metabolites, including Nefopam N-Oxide, are also chiral. The stereoisomeric resolution of these compounds is critical for understanding their distinct pharmacokinetic and pharmacodynamic profiles. scienceopen.com

While specific studies detailing the chiral separation of this compound are not extensively documented, the principles applied to the parent drug and its non-deuterated metabolites are directly applicable. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant technique for this purpose. researchgate.netmdpi.com Researchers have successfully resolved the enantiomers of the parent drug, nefopam, on a preparative scale using low-pressure liquid chromatography on microcrystalline triacetylcellulose. nih.gov For analytical purposes, various polysaccharide-based CSPs, such as those commercialized under the Chiralcel® and Chiralpak® brands, have demonstrated effective separation of nefopam and other chiral drugs. researchgate.netmdpi.com A study developed a chiral LC-MS assay for the simultaneous determination of both enantiomers of nefopam and its metabolite, desmethylnefopam, in plasma and urine. nih.gov This indicates that similar LC-MS based chiral methods could be readily adapted for the stereoisomeric resolution of this compound.

Mass Spectrometry-Based Quantification Techniques in Research

Mass spectrometry (MS) is a cornerstone for the sensitive and specific quantification of drug metabolites in biological matrices. For this compound, MS-based techniques, particularly when coupled with liquid chromatography, provide the necessary precision for detailed research applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of nefopam and its metabolites, including the N-oxide form, in biological samples like plasma and urine. nih.govvulcanchem.com This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. researchgate.net

In a typical LC-MS/MS method, after sample extraction, the analyte is separated from other matrix components on a reversed-phase column (e.g., C18) and then ionized, usually by electrospray ionization (ESI) in positive ion mode. nih.gov The mass spectrometer then isolates the protonated molecular ion of the analyte (the precursor ion) and subjects it to collision-induced dissociation to generate specific product ions. By monitoring selected reaction transitions (SRM) from the precursor to the product ion, a highly specific and sensitive quantification can be achieved. For example, a method for nefopam and desmethyl-nefopam was validated with a lower limit of quantification (LLOQ) of 0.78 ng/mL in human plasma. nih.gov Such methods are characterized by their accuracy, precision, and short run times, making them suitable for high-throughput bioanalysis. nih.govnih.gov

Application as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Bioanalytical Assays

The primary application of this compound in research is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of the endogenous (non-labeled) Nefopam N-Oxide metabolite. veeprho.comveeprho.com The ideal internal standard has chemical and physical properties nearly identical to the analyte of interest. bioanalysis-zone.com SIL-IS, like this compound, co-elute with the target analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer, but are distinguished by their difference in mass-to-charge ratio (m/z). bioanalysis-zone.com

The use of a SIL-IS is crucial for correcting for variability during sample preparation (e.g., extraction losses) and analysis (e.g., matrix effects and instrument fluctuations). veeprho.combioanalysis-zone.com By adding a known amount of this compound to a biological sample before processing, the ratio of the MS signal of the endogenous Nefopam N-Oxide to the signal of the SIL-IS is used for quantification. This approach significantly improves the accuracy, precision, and robustness of bioanalytical assays, which is essential for pharmacokinetic and metabolic studies. veeprho.combioanalysis-zone.com The three-deuterium atom substitution in this compound provides a sufficient mass shift to prevent isotopic crosstalk with the non-labeled analyte.

Table 1. Properties of Nefopam N-Oxide and its Deuterated Analog
PropertyNefopam N-OxideThis compound
Molecular FormulaC₁₇H₁₉NO₂ scbt.comcymitquimica.comC₁₇H₁₆D₃NO₂
Molecular Weight269.34 g/mol scbt.comcymitquimica.com272.36 g/mol
Protonated Molecular Ion (m/z)270273
Primary Research ApplicationAnalyte (Metabolite of Nefopam) cymitquimica.comStable Isotope-Labeled Internal Standard veeprho.com

Fragmentation Pathway Analysis of this compound via MS/MS

Understanding the fragmentation pathway of this compound is essential for developing robust and specific LC-MS/MS methods. The fragmentation of the non-deuterated Nefopam N-Oxide provides a direct template for predicting the behavior of its deuterated counterpart.

In the mass spectrum of protonated Nefopam N-Oxide (m/z 270), a characteristic fragmentation pattern is observed. nih.gov A notable fragmentation involves the loss of an oxygen atom, a common process for N-oxides known as deoxygenation, which can be thermally induced in the ion source. nih.gov A key diagnostic fragmentation of Nefopam N-oxide is the cleavage of a C₃H₉NO fragment from the protonated molecular ion, resulting in a product ion at m/z 195. nih.govresearchgate.net This fragmentation pattern is consistent with that observed for the parent drug, nefopam (m/z 254), which produces major fragments at m/z 181 and 166. nih.govoup.com

For this compound (protonated molecular ion at m/z 273), the fragmentation pathways are expected to be analogous. The key difference will be the mass shifts in fragments containing the deuterated N-methyl group. The major fragmentation would still involve cleavage of the side chain, but the resulting fragments would retain or lose the three deuterium atoms, leading to predictable mass shifts that allow for its specific detection and differentiation from the non-labeled metabolite.

Table 2. Predicted MS/MS Fragmentation of this compound
CompoundPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ion (m/z)Proposed Neutral Loss
Nefopam N-Oxide270 nih.gov195 nih.govresearchgate.netC₃H₉NO nih.gov
This compound273195C₃H₆D₃NO

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer an alternative approach for the detection and characterization of electroactive compounds like nefopam and its metabolites. nuph.edu.ua These techniques are based on measuring the current or potential changes resulting from redox reactions of the analyte at an electrode surface.

Studies have demonstrated that Nefopam N-Oxide can be electrochemically reduced at mercury-based electrodes, reverting to its parent form, nefopam. nih.gov This reduction occurs in two one-electron stages, each coupled with a proton transfer. nuph.edu.ua Voltammetric methods, such as cyclic voltammetry, have been developed for nefopam and its N-oxide using various working electrodes, including dropping mercury electrodes and silver solid amalgam electrodes. nuph.edu.ua The parent drug, nefopam, can also be detected using liquid chromatography with electrochemical detection (LC-ED), which provides high sensitivity with detection limits as low as 1 ng/mL in plasma. nih.gov

Furthermore, research into benzoxazine (B1645224) derivatives, the structural class to which nefopam belongs, has employed electrochemical techniques like cyclic voltammetry and electrochemical impedance spectroscopy to study their redox behavior and other properties. mdpi.comcardiff.ac.uk For instance, the oxidation of phenolic hydroxyl groups in dihydro-benzoxazine dimers has been observed at potentials between 0.25–0.47 V. mdpi.com While specific electrochemical studies on this compound are not prominent, the established methods for nefopam and related benzoxazine structures indicate the feasibility of applying electrochemical techniques for its characterization and detection. fxcsxb.com

Metabolic Studies and Biotransformation Pathways Involving Nefopam D3 N Oxide

In Vitro Biotransformation of Nefopam (B83846) to Nefopam N-Oxide

The conversion of nefopam to its N-oxide metabolite is a significant step in its metabolic journey. In vitro studies utilizing microsomal systems have been instrumental in elucidating the enzymatic processes involved.

Identification of Hepatic and Extrahepatic Enzyme Systems (e.g., CYP450, FMOs)

The N-oxidation of nefopam is primarily mediated by hepatic enzyme systems. The cytochrome P450 (CYP450) superfamily of enzymes plays a pivotal role in the biotransformation of nefopam. Specifically, in vitro metabolism of nefopam in rat hepatic microsomes has been shown to produce a reactive metabolite that forms a complex with cytochrome P-450. nih.gov This indicates a direct interaction and metabolic activity of the CYP450 system. In humans, recombinant CYP1A2 and CYP2D6 have been identified as the primary enzymes responsible for nefopam metabolism, which includes the formation of nefopam N-oxide. researchgate.net

Alongside the well-established role of CYP450, Flavin-containing monooxygenases (FMOs) are another class of enzymes known to catalyze the N-oxidation of various xenobiotics. While direct evidence for FMO-mediated N-oxidation of nefopam is not extensively detailed in the available literature, the chemical structure of nefopam, a tertiary amine, makes it a potential substrate for FMOs. These enzymes are known to catalyze the N-oxidation of a wide array of compounds containing a nitrogen atom.

Reaction Kinetics and Enzyme Induction/Inhibition Studies in Microsomal Systems

Regarding enzyme induction, in vivo administration of nefopam to rats did not demonstrate any induction of cytochrome P-450. nih.gov This suggests that nefopam is unlikely to increase its own metabolism or the metabolism of co-administered drugs through the induction of CYP450 enzymes.

Species Differences in In Vitro N-Oxidation (e.g., rat, rabbit, pig liver microsomes)

The metabolic profile of drugs can vary significantly between species, which is a critical consideration in preclinical drug development. While comprehensive comparative studies on the in vitro N-oxidation of nefopam across rat, rabbit, and pig liver microsomes are not extensively documented, general observations on species differences in drug metabolism provide a framework for expected variations.

For instance, studies on other compounds have shown that the relative contribution of different enzyme systems, such as CYP450 and FMOs, to N-oxidation can differ between species. The expression and activity of specific CYP450 isoforms involved in nefopam metabolism, such as CYP1A2 and CYP2D6 in humans, can also vary considerably across different preclinical animal models. This highlights the importance of conducting species-specific metabolic studies to accurately predict the metabolic fate of nefopam and its metabolites in different animal models.

In Vivo Formation and Disposition of Nefopam-d3 N-Oxide in Preclinical Models

The in vivo behavior of this compound is influenced by its formation from the parent drug and its subsequent distribution, metabolism, and excretion. Animal models provide a valuable platform for studying these pharmacokinetic processes.

Pharmacokinetic Profiling of this compound in Animal Models (e.g., rats, chicks)

While specific pharmacokinetic data for this compound is limited, studies on the parent compound, nefopam, in animal models offer valuable insights into the expected disposition of its metabolites. In rats, following oral administration of radiolabeled nefopam, the drug is extensively metabolized, with N-desmethylnefopam and nefopam N-oxide being metabolites of clinical interest. researchgate.net

Pharmacokinetic ParameterValue
Cmax (µg/mL)33.25
Tmax (h)0.5
AUC (µg.h/mL)262.96
t1/2β (h)8.27
MRT (h)8.79
Kel (h-1)0.08
Vd (L/kg)0.84
Cl (L/h/kg)0.07

Investigation of Deuterium (B1214612) Isotope Effects on Metabolic Stability and Pathway Flux

The substitution of hydrogen with deuterium in a molecule can significantly alter its metabolic fate, a phenomenon known as the kinetic isotope effect. researchgate.net Deuteration of the N-methyl group in nefopam to form this compound is expected to influence its metabolic stability and the preferred biotransformation pathways.

The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage. nih.gov In the context of nefopam metabolism, the primary competing pathways involving the N-methyl group are N-demethylation and N-oxidation. The cleavage of a C-H bond is the rate-limiting step in N-demethylation. nih.gov By replacing the hydrogens on the methyl group with deuterium, the rate of N-demethylation is expected to decrease.

Distribution Patterns of this compound in Animal Tissues

Studies utilizing radiolabeled Nefopam in rats provide a comprehensive overview of the tissue distribution of the parent drug and its metabolites, including the N-oxide form. Following oral administration of [14C] Nefopam, total radioactivity was observed to distribute rapidly and widely throughout the body without significant accumulation or persistence in any specific tissue. researchgate.netnih.gov

The highest concentrations of radioactivity were consistently found in organs associated with metabolism and excretion. researchgate.netnih.gov These findings suggest that this compound, as a component of the total metabolite pool, follows a similar distribution pattern.

Table 1: Tissue Distribution of Total Radioactivity Following Oral Administration of [14C] Nefopam in Rats

TissueRelative Concentration Level
Urinary BladderHighest
StomachHighest
LiverHighest
Kidney MedullaHighest
Small IntestineHighest
Uveal TractHighest
Kidney CortexHighest

This table is based on quantitative whole-body autoradiography data from studies on rats, where radioactivity represents the parent compound and all its metabolites combined. researchgate.netnih.gov

Excretion Pathways of this compound and its Downstream Metabolites in Animal Studies

The elimination of Nefopam and its metabolites, such as this compound, occurs primarily through renal excretion. Animal studies demonstrate that a significant majority of the administered dose is excreted in the urine. researchgate.netnih.gov

In studies conducted on rats, most of the radioactivity from a single oral dose of [14C] Nefopam was recovered in the urine within the first 24 hours, with a complete mass balance achieved within seven days. researchgate.netnih.gov This indicates an efficient clearance of the compound and its various metabolites from the body. A smaller portion of the dose is eliminated via the fecal route. bohrium.com Intact Nefopam itself constitutes only a minor fraction of the excreted compounds, underscoring the extensive nature of its biotransformation. researchgate.netnih.gov

Table 2: Excretion of Total Radioactivity Following a Single Oral Dose of [14C] Nefopam

SpeciesExcretion RoutePercentage of Dose Recovered
HumanUrine~79.3%
HumanFeces~13.4%
RatUrineMajority within 24 hours

Data compiled from studies in healthy human volunteers and rats. researchgate.netnih.govbohrium.com

Identification of Novel Metabolites Derived from this compound through Further Biotransformation

Nefopam undergoes extensive biotransformation through multiple pathways, leading to a wide array of metabolites. researchgate.netnih.gov The primary metabolic routes identified are N-demethylation, hydroxylation, and oxidation, with subsequent Phase II conjugation reactions such as glucuronidation. researchgate.netnih.gov

While Nefopam N-Oxide is a recognized metabolite, the available scientific literature primarily details metabolic pathways originating from the parent drug, Nefopam, rather than specifying downstream metabolites derived directly from the further biotransformation of the N-oxide form. researchgate.netnih.gov The formation of N-oxide metabolites is a major pathway for many tertiary amine drugs, and these metabolites can sometimes be metabolically active or unstable. hyphadiscovery.com However, studies on Nefopam have identified numerous metabolites, as detailed in Table 3, which are characterized as products of parallel pathways acting on the parent compound. researchgate.netnih.gov

Table 3: Major Biotransformation Pathways and Identified Metabolites of Nefopam

Metabolic PathwayResulting Metabolite(s)
N-demethylation N-desmethyl Nefopam (M21)
Hydroxylation / Oxidation Hydroxylated and oxidized metabolites (M11, M22a, M22b, M16, M20)
Further Biotransformation of N-desmethyl Nefopam Hydroxylated or sulfated N-desmethyl Nefopam (M9, M14, M23)
Glucuronidation (Phase II) Glucuronide conjugates of hydroxylated metabolites (M6a-c, M7a-c, M8a-b, M3a-d, M2a-d)

This table summarizes the key metabolites identified in plasma and urine from studies in rats, generated from various biotransformation pathways of Nefopam. researchgate.netnih.gov

Molecular and Cellular Pharmacological Investigations of Nefopam D3 N Oxide

Receptor Binding Affinity and Selectivity Profiling (in vitro studies)

There is currently a lack of specific in vitro studies detailing the receptor binding affinity and selectivity profile of Nefopam-d3 N-Oxide. Research on the parent compound, Nefopam (B83846), indicates that it interacts with several receptors, but it is unclear how the N-oxidation and deuteration affect this profile. dbc.wroc.pl Without dedicated binding assays for this compound, its affinity for various receptors and transporters remains speculative.

Evaluation of Enzyme Modulatory Activities (in vitro mechanistic studies)

Detailed in vitro mechanistic studies evaluating the enzyme modulatory activities of this compound are not present in the available scientific literature. The metabolism of the parent compound involves cytochrome P450 (CYP450) enzymes, but specific inhibitory or inductive effects of the N-oxide metabolite on these or other enzymes have not been reported. hiv-druginteractions.orghep-druginteractions.org

Cellular Transport Mechanisms and Efflux Pathway Characterization (in vitro models)

Information regarding the cellular transport mechanisms and efflux pathway characterization of this compound in in vitro models is not available. Studies on how this specific metabolite is transported across cellular membranes or if it is a substrate for efflux pumps like P-glycoprotein have not been published.

Elucidation of Molecular Mechanisms of Action (if distinct from parent compound)

The molecular mechanism of action for Nefopam involves the inhibition of serotonin, norepinephrine, and dopamine (B1211576) reuptake. wikipedia.org However, it is unknown if the mechanism of action for this compound is distinct from that of Nefopam. A pharmacokinetic study has suggested a rapid formation of the N-oxide metabolite, even possibly through presystemic formation in the gastrointestinal tract, but its specific pharmacological actions were not detailed. nih.gov

Applications of this compound as a Research Probe in Neurochemical Systems (in vitro)

This compound is commercially available as a research chemical and is intended for use in laboratory settings, particularly in metabolic studies. scbt.comnordicbiosite.com Its primary application is as a stable isotope-labeled internal standard for the quantification of Nefopam N-oxide in biological samples. However, there are no published studies detailing its use as a pharmacological probe to investigate neurochemical systems in vitro.

Computational and Theoretical Studies of Nefopam D3 N Oxide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the electronic structure of molecules. researchgate.netnih.gov These calculations can predict various properties, including the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential. researchgate.netbsu.by This information is crucial for predicting the reactivity of Nefopam-d3 N-Oxide.

The N-oxide functional group introduces a significant change in the electronic properties compared to the parent nefopam (B83846) molecule. nih.gov The oxygen atom, being highly electronegative, draws electron density, creating a dipole moment and influencing the molecule's reactivity. Quantum chemical calculations can precisely map these electronic shifts. For instance, Natural Bond Orbital (NBO) analysis can quantify the charges on each atom, providing a detailed picture of the electron distribution. nih.gov

Table 1: Predicted Electronic Properties of N-Oxide Containing Compounds from Quantum Chemical Calculations This table is illustrative and based on general principles of quantum chemical calculations on N-oxides, as specific data for this compound was not available in the search results.

Property Predicted Outcome for this compound Significance
HOMO-LUMO Gap Expected to be altered compared to Nefopam Influences chemical reactivity and electronic transitions. bsu.by
Mulliken Atomic Charges Increased positive charge on the nitrogen atom and negative charge on the oxygen atom Indicates the polarity of the N-O bond and potential sites for electrostatic interactions. bu.edu.eg
Electrostatic Potential Map Negative potential around the oxygen atom, positive potential around the nitrogen and adjacent atoms Predicts regions susceptible to electrophilic and nucleophilic attack, respectively. bu.edu.eg
Dipole Moment Increased dipole moment compared to Nefopam Affects solubility and intermolecular interactions.

Molecular Modeling of Protein-Ligand Interactions and Binding Conformations

Molecular modeling, including docking and molecular dynamics (MD) simulations, is used to study how a ligand like this compound interacts with biological targets, such as proteins. nih.govnih.gov These methods predict the preferred binding pose of the ligand within the protein's active site and estimate the binding affinity.

While specific studies on this compound are not available, research on nefopam and its analogues provides a framework. Studies on nefopam's interaction with human serum albumin (HSA) have utilized molecular docking to identify binding sites and key interacting residues. nih.gov Such studies reveal that hydrophobic interactions and hydrogen bonding are often crucial for stabilizing the protein-ligand complex. nih.gov For this compound, the N-oxide group could introduce new hydrogen bonding opportunities, potentially altering its binding characteristics compared to nefopam.

MD simulations can further refine the understanding of these interactions by simulating the dynamic behavior of the protein-ligand complex over time, providing insights into its stability. researchgate.net

Table 2: Illustrative Molecular Modeling Predictions for this compound and a Hypothetical Protein Target This table is a hypothetical representation based on typical outputs of molecular modeling studies, as specific data for this compound is not available.

Parameter Predicted Finding Implication
Binding Site Predicted to bind in a specific pocket of the target protein Identifies the region of the protein responsible for interaction.
Key Interacting Residues Potential for hydrogen bonding with polar residues (e.g., Ser, Thr, Tyr) via the N-oxide oxygen Highlights specific amino acids critical for binding affinity and selectivity.
Binding Energy Quantitative estimate of the strength of the interaction Allows for comparison of binding affinities with other ligands.
Conformational Stability Root Mean Square Deviation (RMSD) analysis from MD simulations would indicate the stability of the binding pose Assesses the dynamic stability of the ligand in the binding site. researchgate.net

Prediction of Metabolic Sites and Pathways using Cheminformatics Tools

Cheminformatics tools and in silico models are widely used to predict the metabolic fate of drug candidates. europa.eufrontiersin.org These tools utilize databases of known metabolic reactions and algorithms to identify potential sites of metabolism on a query molecule. frontiersin.org For this compound, these tools can predict which enzymes are likely to be involved in its further biotransformation.

Nefopam itself is known to be metabolized into several products, including desmethylnefopam and nefopam N-oxide. oup.comnih.gov The N-oxide is a significant metabolite. nih.gov In silico tools can simulate various Phase I (e.g., hydroxylation, oxidation) and Phase II (e.g., glucuronidation) reactions. frontiersin.org For this compound, these predictors might suggest further oxidation or conjugation reactions. The presence of the deuterium (B1214612) atoms on the N-methyl group is a key feature that would be considered in more advanced metabolic prediction models.

Table 3: Predicted Metabolic Transformations for this compound using In Silico Tools This table is based on general capabilities of metabolic prediction software and known metabolism of nefopam, as specific predictions for the d3 N-oxide variant were not found.

Predicted Metabolic Reaction Potential Product Software/Tool Example
Aromatic Hydroxylation Hydroxylated this compound BioTransformer, Meteor, QSAR Toolbox frontiersin.org
Glucuronidation This compound glucuronide Meteor, ADMET Predictor europa.eumdpi.com
Reduction of N-oxide Nefopam-d3 Some models may predict the reverse reaction to the parent amine.

Deuterium Isotope Effect Modeling on Reaction Mechanisms

The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions in which the cleavage of a carbon-hydrogen bond is the rate-limiting step. This is known as the deuterium kinetic isotope effect (KIE). nih.govtandfonline.com The C-D bond is stronger than the C-H bond, and therefore, its cleavage requires more energy, leading to a slower reaction rate. nih.gov

In the context of this compound, the deuterium atoms are on the N-methyl group. The metabolism of this group, likely through N-demethylation, would involve the breaking of a C-H (or C-D) bond. Computational modeling can be used to predict the magnitude of the KIE. If N-demethylation is a significant metabolic pathway for Nefopam N-Oxide, the deuterated version would be expected to undergo this process more slowly. This can lead to a phenomenon known as "metabolic switching," where alternative metabolic pathways become more prominent. google.com

Table 4: Theoretical Deuterium Isotope Effects on this compound Metabolism This table illustrates the theoretical impact of deuteration based on established principles of KIE.

Metabolic Pathway Expected Impact of Deuteration Rationale
N-demethylation Decreased rate of metabolism The C-D bond is stronger than the C-H bond, leading to a primary kinetic isotope effect. nih.gov
Aromatic Hydroxylation No direct KIE The reaction site is distant from the site of deuteration.
Overall Clearance Potentially reduced If N-demethylation is a major clearance pathway, its slowing would reduce overall clearance. tandfonline.com

Quantitative Structure-Activity/Metabolism Relationship (QSAR/QSMR) Modeling for N-Oxides

QSAR and QSMR models are computational tools that correlate the chemical structure of compounds with their biological activity or metabolic properties, respectively. mdpi.com These models are built by analyzing a dataset of compounds with known activities or metabolic profiles and identifying molecular descriptors that are predictive of these properties.

For N-oxides, QSAR/QSMR models can be developed to predict properties such as receptor binding affinity, metabolic stability, or potential for specific enzymatic reactions. nih.govmdpi.com While specific models for this compound are not publicly available, one could be built using a dataset of related N-oxide compounds. Descriptors would include physicochemical properties (e.g., logP, pKa), electronic properties (from quantum chemical calculations), and topological indices. Such a model could then be used to predict the activity and metabolic profile of novel analogues of this compound.

Table 5: Illustrative Descriptors for a QSAR/QSMR Model of N-Oxides This table provides examples of descriptors that would be relevant for building a predictive model for compounds like this compound.

Descriptor Class Example Descriptor Relevance
Electronic Charge on the N-oxide oxygen Relates to the potential for hydrogen bonding and electrostatic interactions.
Steric Molecular volume, Surface area Influences how the molecule fits into a binding site or active site of an enzyme.
Hydrophobicity LogP (octanol-water partition coefficient) Affects membrane permeability and binding to hydrophobic pockets.

| Topological | Connectivity indices | Encodes information about the branching and shape of the molecule. |

Advanced Research Applications and Methodological Contributions of Nefopam D3 N Oxide

Development of Robust Bioanalytical Methods for Drug Discovery and Preclinical Development

The development of robust bioanalytical methods is a cornerstone of drug discovery and preclinical studies, ensuring reliable measurement of drugs and their metabolites in biological samples. researchgate.net Nefopam-d3 N-Oxide is instrumental in the creation of specific and sensitive liquid chromatography-tandem mass spectrometric (LC-MS/MS) assays for the quantification of Nefopam (B83846) N-Oxide. nih.gov

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis. aptochem.compromise-proteomics.com Because it shares nearly identical physicochemical properties with the unlabeled analyte (Nefopam N-Oxide), it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency in the mass spectrometer. aptochem.com This effectively corrects for variability during sample preparation and analysis, leading to high accuracy and precision. texilajournal.comclearsynth.com Method validation for such assays typically adheres to stringent international guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, and stability. innovareacademics.inresearchgate.net

Below is a table representing typical validation parameters for a bioanalytical method developed using a deuterated internal standard.

Validation ParameterTypical Acceptance CriteriaRationale for Using this compound
Selectivity/Specificity No significant interference at the retention time of the analyte and internal standard.Ensures the signal detected is unambiguously from Nefopam N-Oxide, with the internal standard confirming identity.
Linearity (R²) ≥ 0.99A consistent response ratio between the analyte and the internal standard across a range of concentrations demonstrates a reliable calibration curve. nih.govinnovareacademics.in
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). nih.govCompensates for matrix effects and procedural losses, ensuring the measured concentration reflects the true concentration. clearsynth.com
Precision (%RSD) ≤ 15% (≤ 20% at the Lower Limit of Quantification). nih.govMinimizes variability between measurements, providing reproducible and trustworthy data. texilajournal.com
Matrix Effect Normalized matrix factor within an acceptable range.The co-eluting internal standard helps to correct for ion suppression or enhancement caused by components in the biological matrix. clearsynth.com
Recovery Consistent and reproducible.The ratio of analyte to internal standard remains constant even if absolute recovery varies between samples.

This table is a generalized representation based on common bioanalytical method validation practices.

Use in Drug-Drug Interaction Studies in Preclinical Enzyme Systems

Preclinical drug-drug interaction (DDI) studies are essential to predict how co-administered drugs may affect the metabolism of a new chemical entity. Nefopam is metabolized by multiple Cytochrome P450 (CYP) enzymes. researchgate.netgoogle.com Therefore, it is crucial to investigate its interaction potential with other drugs that are substrates, inhibitors, or inducers of these same enzymes. medsafe.govt.nzresearchgate.net

In these in-vitro studies, which often use preclinical enzyme systems like liver microsomes, this compound plays a vital role as an internal standard. oup.com Researchers can incubate Nefopam with these enzyme systems in the presence and absence of a potential interacting drug. By using this compound to spike the samples, they can accurately quantify the rate of formation of the Nefopam N-Oxide metabolite via LC-MS/MS. A change in the metabolite formation rate indicates an interaction. For example, a decrease in N-oxide formation suggests inhibition of the responsible enzyme by the co-incubated drug. The stability and precision afforded by the deuterated standard are critical for detecting these subtle but significant changes in metabolic activity. texilajournal.com

Contribution to Understanding Cytochrome P450 and FMO Enzyme Kinetics

Nefopam undergoes extensive metabolism, with pathways including N-demethylation and N-oxidation. researchgate.nettandfonline.com The N-oxidation is mediated by both Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzyme systems. ucl.ac.uknih.gov Understanding the kinetics of these enzymes (e.g., determining the Michaelis-Menten constant, Kₘ, and maximum reaction velocity, Vₘₐₓ) is fundamental to characterizing a drug's metabolic profile.

This compound is an indispensable tool for these kinetic studies. By conducting experiments with varying substrate (Nefopam) concentrations and a fixed amount of the enzyme source (like human liver microsomes), researchers can measure the rate of Nefopam N-Oxide formation. The use of this compound as an internal standard allows for highly accurate quantification of the metabolite at each concentration point. tandfonline.com This precise data is then used to calculate the kinetic parameters, revealing the enzyme's affinity for the substrate and its maximum metabolic capacity. This information helps predict metabolic rates in vivo and the potential for enzyme saturation. tandfonline.com

The major metabolic pathways of Nefopam and the enzymes involved are summarized below.

Metabolic PathwayPrimary MetaboliteKey Enzymes Involved
N-Oxidation Nefopam N-OxideCytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMO). ucl.ac.uknih.govnih.gov
N-Demethylation N-desmethylnefopamCytochrome P450 enzymes (specifically CYP2C19, CYP2D6, CYP1A2). researchgate.net
Hydroxylation Hydroxylated metabolitesCytochrome P450 (CYP) enzymes. tandfonline.com
Glucuronidation Glucuronide conjugatesUDP-glucuronosyltransferases (UGT). tandfonline.com

This table summarizes findings from multiple metabolic studies.

Facilitation of Absolute Quantification in Complex Biological Matrices

Absolute quantification is the determination of the exact concentration of an analyte in a sample. In complex biological matrices such as plasma, urine, or tissue homogenates, this is challenging due to the presence of numerous interfering substances that can affect analytical accuracy (matrix effects). clearsynth.comlcms.cz

The use of a stable isotope-labeled internal standard like this compound is the preferred method for achieving accurate absolute quantification via isotope dilution mass spectrometry. promise-proteomics.comnih.gov The principle relies on adding a known amount of the labeled standard to the unknown sample at the earliest stage of sample preparation. promise-proteomics.comnih.gov Since the labeled standard is chemically identical to the analyte, it behaves the same way throughout extraction, cleanup, and analysis. aptochem.com Any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard.

The mass spectrometer can distinguish between the analyte and the deuterated standard due to their mass difference. aptochem.com Quantification is based on the ratio of the mass spectrometric response of the analyte to that of the known amount of added standard. nist.gov This ratio is largely unaffected by extraction efficiency or matrix-induced ion suppression, enabling highly accurate and precise determination of the absolute concentration of Nefopam N-Oxide in the original sample. clearsynth.comresearchgate.net

Role in Advancing Stable Isotope Tracer Technology in Drug Metabolism Research

Stable isotope tracing is a powerful technique to elucidate metabolic pathways and dynamics within a biological system. nih.gov In drug metabolism research, administering a stable isotope-labeled version of a drug allows researchers to track its absorption, distribution, metabolism, and excretion (ADME) with exceptional specificity.

Future Directions and Emerging Research Perspectives for Nefopam D3 N Oxide

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The fields of metabolomics and proteomics offer a systems-level view of the biochemical changes induced by drugs and their metabolites. nih.govresearchgate.netnih.gov Future research should focus on integrating Nefopam-d3 N-Oxide into these advanced analytical workflows. As a stable isotope-labeled compound, this compound is an ideal internal standard for mass spectrometry-based omics studies, enabling precise and accurate quantification of Nefopam (B83846) N-Oxide in complex biological samples like plasma and tissue. musechem.comacanthusresearch.com

By employing metabolomics, researchers can investigate the broader metabolic perturbations that occur following Nefopam administration and the formation of its N-oxide metabolite. This could reveal previously unknown pathways affected by the drug or its metabolites. Similarly, proteomics can identify changes in protein expression and post-translational modifications, offering insights into the mechanisms of action and potential off-target effects. nih.govresearchgate.net The use of this compound will be instrumental in correlating the concentration of the N-oxide metabolite with specific proteomic or metabolomic signatures.

Table 1: Potential Applications of this compound in Omics Research

Omics FieldApplication of this compoundPotential Insights
MetabolomicsInternal standard for accurate quantification of Nefopam N-Oxide.Identification of metabolic pathways modulated by Nefopam N-Oxide.
ProteomicsCorrelating quantified Nefopam N-Oxide levels with changes in protein expression.Elucidation of protein targets and signaling cascades affected by the metabolite.
LipidomicsFacilitating the study of N-oxide effects on lipid metabolism and signaling.Understanding the role of lipid mediators in the pharmacological profile of Nefopam.

Exploration of Novel Analytical Platforms for Enhanced Sensitivity and Throughput

While established analytical methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been used for the determination of Nefopam, there is a continuous need for more sensitive and high-throughput analytical platforms. nih.gov Future research could explore the development of novel assays for Nefopam N-Oxide utilizing this compound.

Advanced techniques like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) can offer significant improvements in sensitivity and speed. The use of this compound as an internal standard in such assays would help to minimize matrix effects and improve the reliability of quantification in bioanalytical methods. acanthusresearch.com Furthermore, the development of electrochemical sensors and novel voltammetric methods could provide rapid and cost-effective alternatives for detecting Nefopam N-Oxide. researchgate.net

Mechanistic Investigations into Stereoselective N-Oxidation Processes

The metabolism of chiral drugs can be stereoselective, leading to different pharmacological and toxicological profiles for each enantiomer. Research has already demonstrated the stereoselective demethylation of Nefopam enantiomers. nih.gov However, the stereoselectivity of Nefopam's N-oxidation has not been extensively studied.

Future investigations should aim to elucidate the specific enzymes, such as cytochrome P450 (CYP450) isoforms, responsible for the N-oxidation of Nefopam and whether this process is stereoselective. The use of deuterium-labeled compounds can introduce a kinetic isotope effect, which is a valuable tool for studying reaction mechanisms. symeres.com By comparing the N-oxidation rates of deuterated and non-deuterated Nefopam enantiomers, researchers can gain insights into the transition states of the enzymatic reaction, helping to clarify the mechanism of N-oxide formation.

Role in Developing In Silico Models for Predicting Metabolic Pathways

In silico models are becoming increasingly important in drug development for predicting the metabolic fate of new chemical entities. nih.gov The development of robust and predictive in silico models requires high-quality experimental data for validation.

Data generated from metabolic studies of Nefopam in preclinical species, such as rats, have identified multiple metabolic pathways, including N-demethylation and hydroxylation. researchgate.net Future studies utilizing this compound can provide precise quantitative data on the formation of the N-oxide metabolite. This information is crucial for building and refining physiologically based pharmacokinetic (PBPK) models and other computational tools designed to predict drug metabolism. nih.govmdpi.com Accurate in silico models can help to anticipate potential drug-drug interactions and inter-individual variability in Nefopam metabolism.

Potential as a Research Tool for Investigating Specific Biological Pathways Affected by N-Oxides

By using the stable isotope-labeled compound, researchers can accurately trace the distribution and fate of the N-oxide in in vitro and in vivo systems. This will enable studies to determine if Nefopam N-Oxide interacts with specific receptors, ion channels, or enzymes, and to explore its impact on cellular signaling pathways. Given that N-oxides of some compounds exhibit significant biological properties, a thorough investigation into the pharmacology of Nefopam N-Oxide is warranted. nih.gov

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and quantifying Nefopam-d3 N-Oxide in biological matrices?

  • Methodological Answer : Use ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) with deuterated internal standards for precise quantification. Calibration curves should employ weighted linear regression (e.g., 1/x² weighting) to address heteroscedasticity, validated over a range of 10–300 µg/kg in complex matrices like plasma or tissue homogenates. Characterize fragmentation patterns using collision-induced dissociation (CID) to distinguish this compound from its non-deuterated form .

Q. How can researchers synthesize and validate deuterated N-Oxide derivatives like this compound?

  • Methodological Answer : Synthesize via selective oxidation of the parent compound (Nefopam-d3) using m-chloroperbenzoic acid (mCPBA) in anhydrous dichloromethane. Confirm deuteration retention using nuclear magnetic resonance (NMR) spectroscopy (e.g., absence of proton signals at specific carbons) and high-resolution MS to verify isotopic purity (>98%) .

Q. What statistical approaches are recommended for initial pharmacokinetic analysis of this compound?

  • Methodological Answer : Apply one-way ANOVA to assess inter-group variability (e.g., dose-response studies) followed by post-hoc Tukey tests for pairwise comparisons. For time-series data, use mixed-effects models to account for repeated measures and individual variability .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on this compound’s transporter-mediated uptake?

  • Methodological Answer : Use CRISPR-Cas9-generated transporter knockout cell lines (e.g., OCT1, OATP1B1) to isolate specific uptake mechanisms. Compare results across multiple models, such as HepG2 (low OCT1 expression) and HEK293-OCT1 overexpressing cells. Validate findings in vivo using Oct1-knockout mice, measuring plasma and hepatic concentrations via LC-MS/MS .

Q. What structural-activity relationship (SAR) strategies can predict mutagenicity risks for N-Oxide metabolites like this compound?

  • Methodological Answer : Apply (Q)SAR fingerprinting to map aromatic N-Oxide substructures against mutagenicity databases (e.g., Leadscope, PubChem). Prioritize subclasses like benzo[c][1,2,5]oxadiazole 1-oxide, which show stronger mutagenic alerts. Validate predictions using Ames tests with S9 metabolic activation to assess DNA-reactive mutagenicity .

Q. How can computational modeling improve the prediction of this compound’s metabolic stability?

  • Methodological Answer : Perform density functional theory (DFT) calculations to estimate oxidation potentials and cytochrome P450 binding affinities. Cross-validate with in vitro microsomal stability assays (human liver microsomes + NADPH). Use machine learning models trained on deuterated drug datasets to predict half-life and clearance rates .

Q. What experimental controls are critical when analyzing this compound’s off-target effects in neuropharmacological studies?

  • Methodological Answer : Include negative controls (e.g., non-deuterated Nefopam N-Oxide) to isolate isotope effects. Use receptor-binding assays (e.g., [³H]MK-801 for NMDA receptor antagonism) to confirm target specificity. Validate functional outcomes in ex vivo brain slices using electrophysiology to rule out nonsynaptic effects .

Data Analysis & Validation

Q. How should researchers address variability in this compound quantification across laboratories?

  • Methodological Answer : Implement standardized calibration protocols with inter-laboratory cross-validation. Use consensus reference materials and report results with normalized peak area ratios (analyte/internal standard). Apply robust regression for outlier detection in multi-site datasets .

Q. What methodologies are effective for reconciling conflicting in vitro and in vivo toxicity data for N-Oxide metabolites?

  • Methodological Answer : Integrate physiologically based pharmacokinetic (PBPK) modeling to simulate metabolite distribution and organ-specific exposure. Validate with tissue-specific biomarker assays (e.g., glutathione depletion in hepatocytes). Use meta-analysis frameworks to harmonize data from heterogeneous studies .

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